molecular formula C9H15NO2 B3034786 Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate CAS No. 22269-11-0

Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate

Cat. No. B3034786
CAS RN: 22269-11-0
M. Wt: 169.22 g/mol
InChI Key: CFWZLIYRMYFCIH-HTQZYQBOSA-N
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Description

The compound "Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate" is a derivative of pyrrolizine, which is a bicyclic compound consisting of a pyrrolidine ring fused to a five-membered lactam structure. This compound is of interest due to its potential biological activity and its structural complexity, which presents a challenge for synthesis.

Synthesis Analysis

The synthesis of related pyrrolizine derivatives has been explored in several studies. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, which yielded high product yields and demonstrated interesting antimicrobial activity . These methods, while not directly synthesizing the compound , provide valuable insights into the synthetic strategies that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives is often characterized by X-ray diffraction studies. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was elucidated using this technique . The conformational analysis of the pyrrolopyrrole fragment in two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates revealed nonplanar rings with half-chair forms, which could be relevant to the structural analysis of the compound .

Chemical Reactions Analysis

The reactivity of pyrrolizine derivatives can be inferred from related compounds. For instance, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates were shown to react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex spiro compounds . Additionally, the antileukemic activity of 5-substituted 2,3-dihydro-1H-pyrrolizine diesters was investigated, demonstrating the potential for biological reactivity and therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives can vary widely depending on the substituents and stereochemistry. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property affecting the compound's solubility and biological activity . The stability and half-lives of diacetate derivatives of pyrrolizine were also studied, providing insight into the compound's behavior in biological systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Derivatives : Methyl 1H-pyrrole-3-carboxylate derivatives, including those related to Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate, have been synthesized for their potential antimicrobial activities. These derivatives exhibit significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. Methoxy groups in their structure further enhance this activity (Hublikar et al., 2019).

Structural and Spectral Characterization

  • NMR and Mass Spectral Analysis : Extensive NMR and mass spectral analysis have been performed on compounds structurally similar to this compound. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Laihia et al., 2006).

Chemical Properties and Interactions

  • Hydrogen-bonded Sheets Formation : Some methyl carboxylate derivatives form hydrogen-bonded sheets, a characteristic that could be significant in the development of new materials or pharmaceutical applications (Quiroga et al., 2013).

Potential Therapeutic Applications

  • Anti-inflammatory and Anticancer Activities : Derivatives of pyrrolizine-5-carboxamides, related to the compound , have been explored for their anti-inflammatory and anticancer activities. These studies indicate that the type of substituent on the phenyl rings significantly impacts these activities, providing insights into the design of new therapeutic agents (Gouda et al., 2018).

Mechanism of Action

Target of Action

Chrysin A, also known as Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate, is a flavonoid that has been shown to exert several beneficial pharmacological activities It has been shown to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation .

Mode of Action

Chrysin A interacts with its targets to exert anti-cancer, anti-viral, anti-diabetic, neuroprotective, cardioprotective, hepatoprotective, and renoprotective effects . It has been shown to stimulate apoptosis in a wide range of human cells and rats . Chrysin A is also an important factor in inhibiting tumor growth and neoplasticity . It inhibits the growth and proliferation of cancer cells by inducing cytotoxic effects .

Biochemical Pathways

Chrysin A affects several biochemical pathways. It has been shown to reduce neurodegeneration by inhibiting the extrinsic, intrinsic, and executionary pathways of apoptosis, and attenuating the expression of TNF-α, caspase-3/8, and oxidative stress . In cancer cells, Chrysin A causes amplified proline dehydrogenase/proline oxidase and the proline metabolism, therefore, a reduction in proline concentration, prolidase activity, and collagen biosynthesis .

Pharmacokinetics

The pharmacokinetics of Chrysin A have been studied, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Chrysin A has been predicted to be a ligand with high absorption and lipophilicity with 84.6% absorption compared to metformin (78.3%) .

Result of Action

The molecular and cellular effects of Chrysin A’s action are diverse. It has been shown to have anticancer effects by stimulating apoptosis in a wide range of human cells and rats . It also inhibits the growth and proliferation of cancer cells by inducing cytotoxic effects . In addition, it has neuroprotective effects and can reduce neurodegeneration .

Action Environment

The action, efficacy, and stability of Chrysin A can be influenced by various environmental factors. Traditional sources of Chrysin A involve extracting honey from plants, which is non-scalable, unsustainable, and depends on several factors, including geography, climatic conditions, and the season . Therefore, more sustainable methods such as microbial production have been explored .

Biochemical Analysis

Biochemical Properties

Chysin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to ameliorate lipid accumulation, cellular damage, and oxidative stress in NAFLD model cells . The nature of these interactions involves the modulation of signaling pathways involved in apoptosis, oxidative stress, and inflammation .

Cellular Effects

Chysin A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit cell proliferation via inhibition of the PI3K pathway through SCF/c-Kit signaling and Shc/PDK1/PKC/Akt/c-raf signaling cascade .

Molecular Mechanism

The mechanism of action of Chysin A is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to downregulate MMP-10, reduce snail, slug, and vimentin expressions, increase E-cadherin expression, and inhibit Akt signaling pathway in TNBC cells .

Temporal Effects in Laboratory Settings

Over time, the effects of Chysin A can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.

Metabolic Pathways

Chysin A is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels

properties

IUPAC Name

methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h7-8H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWZLIYRMYFCIH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN2[C@@H]1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate

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